N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes both indene and indole moieties, making it a subject of study for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Indene Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Indole Moiety: This involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.
Coupling of Indene and Indole Moieties: This step usually involves amide bond formation through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinones or other oxidized derivatives.
Reduction: This can result in the formation of reduced indene or indole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide has been studied for various applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism by which N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Indene Derivatives: Compounds like (5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine.
Indole Derivatives: Compounds such as 3-[(1-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)methyl]-1-phenylurea.
Uniqueness
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide stands out due to its dual indene and indole structure, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H26N2O5 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5,6-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C23H26N2O5/c1-25-17-12-22(30-5)20(28-3)10-14(17)8-18(25)23(26)24-16-7-6-13-9-19(27-2)21(29-4)11-15(13)16/h8-12,16H,6-7H2,1-5H3,(H,24,26) |
InChI Key |
AMUAALORHBYNPN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=C1C(=O)NC3CCC4=CC(=C(C=C34)OC)OC)OC)OC |
Origin of Product |
United States |
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